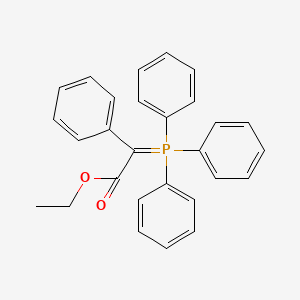
Carbethoxybenzylidenetriphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Carbethoxybenzylidenetriphenylphosphorane can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Carbethoxybenzylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Cyclopropanation: As a Wittig reagent, it is commonly used in cyclopropanation reactions to form cyclopropane rings
Common reagents and conditions used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes.
Aplicaciones Científicas De Investigación
Carbethoxybenzylidenetriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty chemicals
Mecanismo De Acción
The mechanism by which carbethoxybenzylidenetriphenylphosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones, which are converted to alkenes .
Comparación Con Compuestos Similares
Carbethoxybenzylidenetriphenylphosphorane can be compared with other similar compounds such as:
Triphenylphosphine: Used as a reducing agent and ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with similar reactivity.
(Ethoxycarbonyl)methylene)triphenylphosphorane: A closely related compound with similar applications in organic synthesis .
This compound is unique due to its specific structure and reactivity, making it a valuable reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C28H25O2P |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
ethyl 2-phenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C28H25O2P/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Clave InChI |
RZEBAAUHKWUBDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)

![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
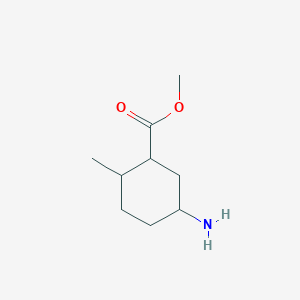


![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
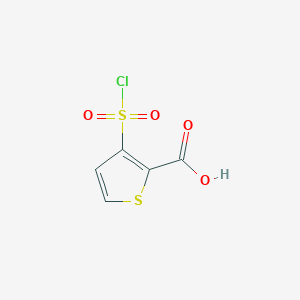

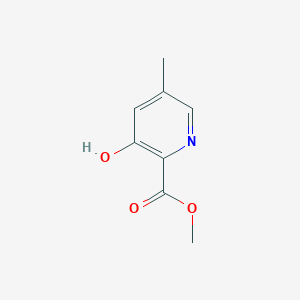
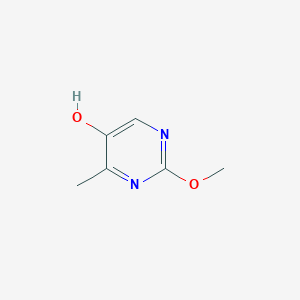
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
